molecular formula C17H17N3OS B5020011 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B5020011
M. Wt: 311.4 g/mol
InChI Key: UBVNIZQEAXTKCP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division . This inhibition can lead to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide can be compared with other benzimidazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties.

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-20-15-11-7-6-10-14(15)19-17(20)22-12-16(21)18-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVNIZQEAXTKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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